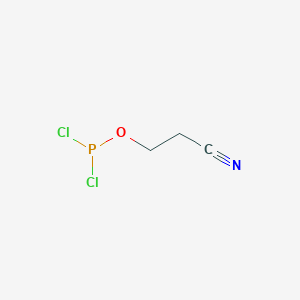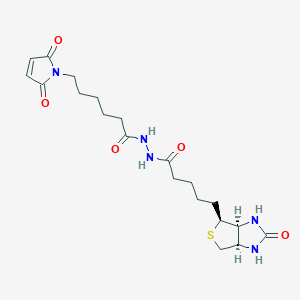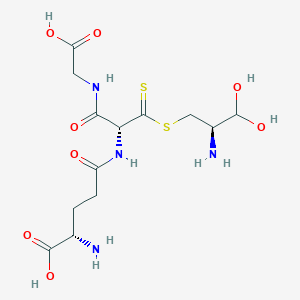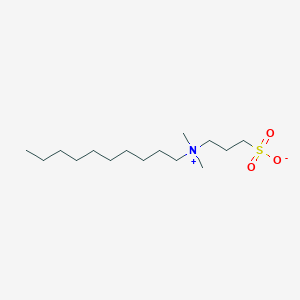
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of chloro-N-phenylacetamide derivatives typically involves nucleophilic acyl substitution reactions, where an amine reacts with an acyl chloride or other acylating agent. While specific methods for the synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide were not directly found, similar compounds such as 2-chloro-N-(2,4-dinitrophenyl)acetamide have been synthesized and characterized through techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis, showcasing the general approach for such chemicals (Jansukra et al., 2021).
Molecular Structure Analysis
The molecular structure of chloro-N-phenylacetamide compounds often features significant interactions between functional groups, including hydrogen bonding. For example, the crystal structure analysis of similar compounds reveals intermolecular C—H⋯O interactions and intramolecular hydrogen bonding, contributing to their stability and packing in the solid state. Such structural features are crucial for understanding the compound's reactivity and physical properties (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide would be influenced by both the acetamide group and the chlorinated phenyl ring. These functionalities can participate in various chemical reactions, including further nucleophilic substitution reactions, hydrolysis, and condensation reactions. The presence of multiple chloro substituents can also affect the electron density on the phenyl ring, influencing its reactivity towards electrophilic and nucleophilic attack.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are key to understanding the practical applications and handling of chemical compounds. For instance, compounds with similar structures have been shown to exhibit specific crystalline packing patterns and solvatochromic effects, indicating their sensitivity to the solvent environment. These properties are essential for predicting the behavior of the compound in various chemical processes and applications (Jansukra et al., 2021).
科学的研究の応用
Molecular Structure and Interactions
A study by Saravanan et al. (2016) focused on the molecular structure of a similar acetamide, revealing how molecular interactions, such as C—H⋯O intermolecular interactions, contribute to its crystal formation. This study underscores the significance of understanding the molecular geometry and intermolecular forces in designing compounds with desired physical properties.
Photovoltaic and Therapeutic Applications
Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs suggests these compounds could serve as effective photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency. Furthermore, these compounds exhibit non-linear optical (NLO) activity and potential for ligand-protein interactions with therapeutic implications.
Vibrational Spectroscopy and Thermodynamics
A study conducted by Choudhary et al. (2014) utilized density functional theory (DFT) to analyze the vibrational spectroscopic and thermodynamic properties of dichloro-N-dichlorophenyl acetamides. This type of research is crucial for predicting the behavior of such compounds under different conditions and for their further application in various fields.
Environmental Impact and Herbicide Metabolism
Investigations into chloroacetamide herbicides and their metabolites by Coleman et al. (2000) shed light on their environmental fate and biological interactions. Such studies are vital for assessing the ecological and health impacts of these chemicals, guiding their safe use and regulation.
Inhibition of Fatty Acid Synthesis
Research by Weisshaar and Böger (1989) on the inhibition of fatty acid synthesis by chloroacetamides in algae highlights the biochemical activity of these compounds, suggesting potential applications in controlling harmful algae blooms or in agricultural settings as herbicides.
Safety And Hazards
The safety and hazards associated with “2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide” are not clearly stated in the available resources. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
将来の方向性
The future directions for the study and application of “2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide” are not clearly stated in the available resources. However, given its use in proteomics research1, it may have potential applications in the study of proteins and their functions.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLYTUFJGMKSTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)NC(=O)CCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368825 |
Source


|
| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |
CAS RN |
121806-76-6 |
Source


|
| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)



